

Application Note: P110 Trifluoroacetate in High-Throughput Screening Assays

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Compound of Interest

Compound Name: P110 trifluoroacetate

Cat. No.: B10825625

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Abstract

P110 trifluoroacetate (P110) is a selective peptide inhibitor of the dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1) interaction. Unlike non-selective Drp1 inhibitors (e.g., Mdivi-1), P110 specifically targets pathological mitochondrial fission without disrupting basal mitochondrial dynamics. This specificity makes P110 an indispensable tool compound for validating High-Throughput Screening (HTS) and High-Content Screening (HCS) assays designed to identify novel mitochondrial therapeutics. This guide details the application of P110 as a positive control and validation standard in both biochemical (TR-FRET) and phenotypic (HCS) assays.

Introduction & Mechanism of Action

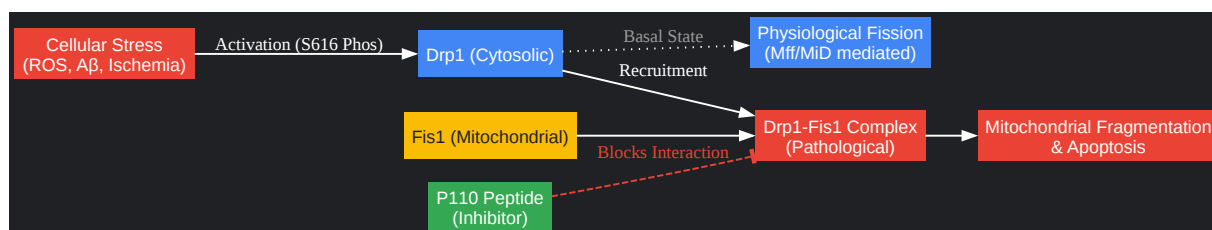
Mitochondrial dynamics, the balance between fusion and fission, is critical for cellular health. Excessive mitochondrial fragmentation, driven by the recruitment of Drp1 to the outer mitochondrial membrane (OMM) via the adaptor protein Fis1, is a hallmark of neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic injury.

The P110 Advantage

P110 is a heptapeptide conjugated to a TAT carrier sequence (TAT-P110) to facilitate cell permeability. Its mechanism is distinct:

- Target: It binds to Drp1, sterically hindering its interaction with Fis1.[1][2][3][4][5][6]
- Selectivity: It does not inhibit Drp1 interaction with other adaptors (Mff, MiD49/51) required for physiological fission.[5]
- Outcome: Prevents mitochondrial fragmentation under stress conditions (e.g., oxidative stress, amyloid-beta exposure) while sparing basal mitochondrial function.[4][7]

Mechanistic Pathway Diagram



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Figure 1: Mechanism of Action. P110 specifically intercepts the pathological Drp1-Fis1 axis induced by cellular stress, sparing physiological fission pathways.[4][6]

HTS Strategy: Using P110 as a Control

In drug discovery, P110 is rarely the library compound being screened; rather, it is the positive control used to define the "100% Inhibition" or "Rescued Phenotype" baseline.

Recommended Assay Formats

Assay Type	Target	Readout	P110 Role
Biochemical	Drp1-Fis1 PPI	TR-FRET / AlphaLISA	Defines IC50 and Z' factor stability.
Phenotypic (HCS)	Mito Morphology	Confocal Imaging (MitoTracker)	Validates "elongation" phenotype under stress.
Functional	Cell Viability	ATP / Caspase 3/7	Rescues viability in stress models (e.g., MPP+).

Protocol 1: High-Content Screening (HCS) for Mitochondrial Morphology

This protocol describes a cell-based assay to screen for compounds that prevent mitochondrial fragmentation. P110 is used to validate the assay window between "Fragmented" (Stress control) and "Protected" (P110 treated).

Materials

- Cell Line: SH-SY5Y (neuronal) or HK-2 (renal epithelial).
- Stressor: MPP+ (2 mM) or Hydrogen Peroxide (H₂O₂).
- Control Compound: **P110 Trifluoroacetate** (dissolved in water or saline).
- Dye: MitoTracker™ Deep Red FM (Invitrogen).
- Fixative: 4% Paraformaldehyde (PFA).
- Imaging System: PerkinElmer Operetta or Molecular Devices ImageXpress.

P110 Preparation & Handling

- Solubility: P110 is soluble in water up to 5 mg/mL.[8]

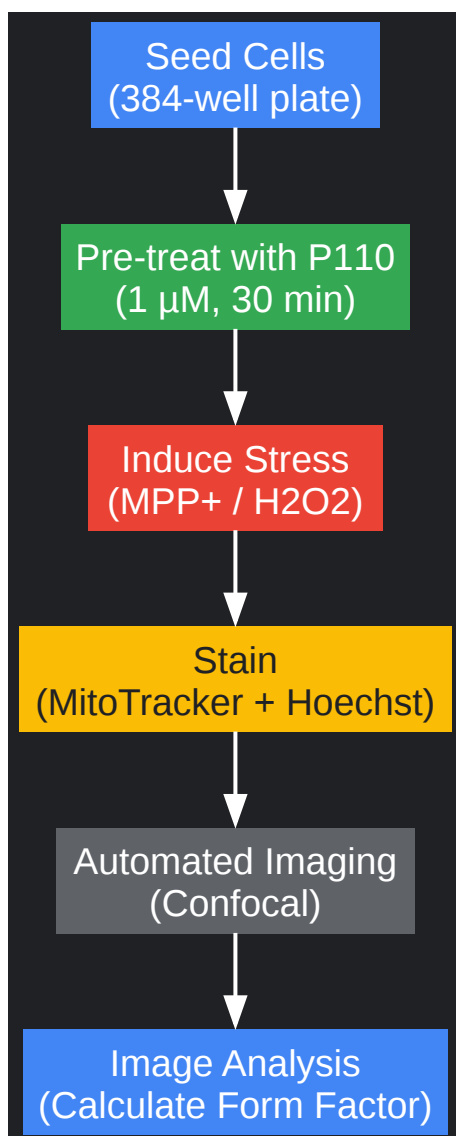
- Stock Solution: Prepare a 1 mM stock in sterile water or PBS. Aliquot and store at -80°C. Avoid freeze-thaw cycles.
- Working Concentration: 1 μ M (physiologic) to 10 μ M (acute stress).

Step-by-Step Workflow

- Cell Plating:
 - Seed SH-SY5Y cells at 5,000 cells/well in 384-well black/clear-bottom plates.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Pre-treatment (P110 Control):
 - Add P110 (1 μ M final) to "Positive Control" wells.
 - Add Vehicle (Media) to "Negative Control" and "Stress Only" wells.
 - Incubate for 30 minutes.
- Stress Induction:
 - Add MPP+ (2 mM final) to all wells except "Negative Control".
 - Incubate for 4 to 24 hours (optimization required based on cell line).
- Staining:
 - Prepare staining solution: MitoTracker Deep Red (100 nM) + Hoechst 33342 (1 μ g/mL).
 - Replace media with staining solution. Incubate 30 min at 37°C.
- Fixation (Optional but recommended for HTS):
 - Wash 1x with PBS.
 - Fix with 4% PFA for 15 min at Room Temp.

- Wash 2x with PBS.
- Automated Imaging & Analysis:
 - Objective: 40x or 60x Water Immersion.
 - Channels: DAPI (Nuclei), Cy5 (Mitochondria).
 - Feature Extraction:
 - Mitochondrial Aspect Ratio: (Major Axis / Minor Axis).
 - Form Factor: $(\text{Perimeter}^2 / 4\pi * \text{Area})$.
 - Fragmentation Index: Count of spots $< 0.5 \mu\text{m}^2$.[\[4\]](#)

HCS Workflow Diagram



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Figure 2: HCS Workflow. Sequential steps for validating mitochondrial morphology screens using P110.

Protocol 2: Biochemical TR-FRET Assay (Drp1-Fis1 Interaction)

For screening small molecules that mimic P110's mechanism, a proximity-based assay is required.

Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the physical interaction between recombinant GST-Drp1 and His-Fis1.

- Donor: Europium-labeled anti-GST antibody.
- Acceptor: d2-labeled anti-His antibody.
- Signal: High FRET signal indicates interaction. P110 reduces this signal.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Protocol Steps

- Reagents: Recombinant human Drp1 (GST-tag) and Fis1 (His-tag).
- P110 Standard Curve: Prepare serial dilutions of P110 (0.1 nM to 100 μ M) in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20).
- Reaction Assembly (384-well low volume plate):
 - 5 μ L P110 (or library compound).
 - 5 μ L GST-Drp1 (10 nM final).
 - 5 μ L His-Fis1 (10 nM final).
 - Incubate 30 min at Room Temp.
- Detection:
 - 5 μ L Anti-GST-Eu + Anti-His-d2 mixture.
 - Incubate 1-2 hours.
- Read: Measure HTRF ratio (665 nm / 620 nm) on an EnVision or PHERAstar reader.

Data Analysis & Quality Control

Calculating Z-Factor

To validate P110 as a suitable control for HTS:

- : Mean and SD of P110 treated wells (Protected/Inhibited).
- : Mean and SD of Stress-only wells (Fragmented/Active).
- Target: $Z' > 0.5$ is required for a robust HTS assay.

Normalization

Normalize data to Percent of Control (POC):

- 0% Effect: Stress Only (Vehicle).
- 100% Effect: P110 (1 μ M) + Stress.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
P110 Inactivity	Peptide degradation	Use fresh aliquots. Do not store diluted working solutions >24h.
High Background (HCS)	Non-specific staining	Optimize MitoTracker concentration (try 50-100 nM). Wash thoroughly before fixation.
Low Z-Factor	High variability in stress	Ensure consistent cell density. MPP+ toxicity varies by passage number; titrate stressor batch.
Precipitation	High concentration stock	Dissolve P110 in water/saline. If using DMSO, keep final assay concentration <0.5%.

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